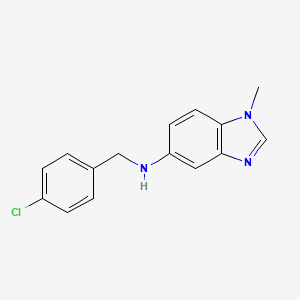

(4-Chloro-benzyl)-(1-methyl-1H-benzoimidazol-5-yl)-amine

Description

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-1-methylbenzimidazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3/c1-19-10-18-14-8-13(6-7-15(14)19)17-9-11-2-4-12(16)5-3-11/h2-8,10,17H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAVCBAWFHPXCPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C=CC(=C2)NCC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353589 | |

| Record name | (4-Chloro-benzyl)-(1-methyl-1H-benzoimidazol-5-yl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643673 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

337925-64-1 | |

| Record name | N-[(4-Chlorophenyl)methyl]-1-methyl-1H-benzimidazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=337925-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chloro-benzyl)-(1-methyl-1H-benzoimidazol-5-yl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of 4-Chlorobenzyl Chloride

- Method: Chlorination of 4-chlorotoluene using chlorine gas.

- Catalyst: Ferric chloride (FeCl3) to facilitate radical chlorination.

- Conditions: Typically conducted under controlled temperature to avoid over-chlorination.

- Outcome: Formation of 4-chlorobenzyl chloride, a key electrophile for subsequent alkylation.

Synthesis of 1-Methyl-1H-benzimidazole

- Method: Condensation of o-phenylenediamine with acetic acid or related aldehydes.

- Alternative: Reaction of o-phenylenediamine with methyl-substituted aldehydes under acidic conditions.

- Example Procedure: Stirring o-phenylenediamine with acetic acid at elevated temperature, followed by purification.

- Purification: Recrystallization from ethanol or chromatographic methods.

- Reference: Similar benzimidazole syntheses have been reported using boric acid catalysis in aqueous media, yielding high purity products.

N-Alkylation to Form Target Compound

- Reaction: Nucleophilic substitution of 1-methyl-1H-benzimidazole with 4-chlorobenzyl chloride.

- Base: Potassium carbonate (K2CO3) or other mild bases to deprotonate the benzimidazole nitrogen.

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

- Temperature: Typically 60–100 °C for 6–24 hours to optimize yield.

- Purification: Column chromatography (silica gel) or recrystallization.

- Yield: Generally moderate to high, depending on reaction optimization.

Reaction Types and Mechanistic Insights

| Reaction Type | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Chlorination | Cl2 gas, FeCl3 catalyst | Convert 4-chlorotoluene to 4-chlorobenzyl chloride | Radical mechanism; control to avoid poly-chlorination |

| Condensation | o-Phenylenediamine + acetic acid | Form benzimidazole ring | Acid catalysis; water as byproduct |

| N-Alkylation | 1-methyl-1H-benzimidazole + 4-chlorobenzyl chloride + K2CO3 | Attach benzyl group to benzimidazole nitrogen | SN2 mechanism favored in polar aprotic solvents |

Representative Experimental Data

| Step | Reagents | Conditions | Yield (%) | Purification Method |

|---|---|---|---|---|

| 1. Chlorination | 4-chlorotoluene, Cl2, FeCl3 | Room temp, controlled Cl2 flow | ~75–85 | Distillation or extraction |

| 2. Benzimidazole synthesis | o-Phenylenediamine, acetic acid | Reflux, acidic medium | 80–90 | Recrystallization (ethanol) |

| 3. N-Alkylation | 1-methyl-1H-benzimidazole, 4-chlorobenzyl chloride, K2CO3 | 80 °C, 12 h, DMF | 70–85 | Column chromatography |

Alternative Synthetic Approaches

- Direct Reductive Amination: Coupling 4-chlorobenzaldehyde with 1-methyl-1H-benzimidazol-5-amine under reductive amination conditions using reducing agents such as sodium triacetoxyborohydride.

- One-Pot Synthesis: Simultaneous formation of benzimidazole and alkylation in a single reaction vessel using appropriate catalysts and conditions.

- Microwave-Assisted Synthesis: Accelerated reaction times and improved yields reported for benzimidazole derivatives.

Purification and Characterization

- Purification: Silica gel chromatography using ethyl acetate/hexane gradients or recrystallization from ethanol or ethyl acetate.

- Characterization Techniques:

- NMR Spectroscopy: Proton NMR shows benzylic CH2 at δ ~4.5–5.0 ppm; aromatic protons between δ 7.0–8.5 ppm.

- Mass Spectrometry: ESI-MS confirms molecular ion at m/z 272 ([M+H]+).

- Elemental Analysis: Confirms C, H, N, Cl content within ±0.4% of theoretical.

- Melting Point: Consistent with literature values for purity assessment.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents | Conditions | Yield Range | Notes |

|---|---|---|---|---|

| 4-Chlorobenzyl chloride synthesis | 4-chlorotoluene, Cl2, FeCl3 | Room temp, controlled Cl2 | 75–85% | Radical chlorination |

| 1-Methyl-1H-benzimidazole synthesis | o-Phenylenediamine, acetic acid | Reflux, acidic | 80–90% | Condensation reaction |

| N-Alkylation | 1-methyl-1H-benzimidazole, 4-chlorobenzyl chloride, K2CO3 | 60–100 °C, 6–24 h | 70–85% | SN2 substitution |

Research Findings and Optimization Notes

- Solvent Choice: Polar aprotic solvents enhance nucleophilicity and reaction rates in N-alkylation.

- Base Selection: Potassium carbonate is preferred for mild basicity, minimizing side reactions.

- Temperature Control: Elevated temperatures improve yield but require monitoring to prevent decomposition.

- Purity: High purity (>95%) is achievable with careful chromatographic purification, critical for biological applications.

- Scale-Up: Industrial synthesis may employ continuous flow reactors for better control and scalability.

Scientific Research Applications

Chemistry: : The compound is used as an intermediate in the synthesis of more complex organic molecules. Biology : It may serve as a ligand in the study of enzyme interactions or receptor binding. Medicine Industry : It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chloro-benzyl)-(1-methyl-1H-benzoimidazol-5-yl)-amine involves its interaction with specific molecular targets such as enzymes or receptors. The benzoimidazole ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The chlorine and methyl groups can influence the compound’s binding affinity and specificity.

Similar Compounds

(4-Chloro-benzyl)-(1H-benzoimidazol-5-yl)-amine: Lacks the methyl group on the benzoimidazole ring.

(4-Methyl-benzyl)-(1-methyl-1H-benzoimidazol-5-yl)-amine: Substitutes the chlorine atom with a methyl group on the benzyl ring.

(4-Chloro-benzyl)-(1H-benzoimidazol-2-yl)-amine: Substitutes the benzoimidazole ring at a different position.

Uniqueness: : The presence of both the chlorine atom and the methyl group in this compound provides unique steric and electronic properties that can enhance its reactivity and binding interactions compared to similar compounds.

Biological Activity

(4-Chloro-benzyl)-(1-methyl-1H-benzoimidazol-5-yl)-amine, with the CAS number 337925-64-1, is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C15H14ClN3

- Molecular Weight : 271.74 g/mol

- Structure : The compound features a benzimidazole core substituted with a chloro-benzyl group, which is believed to play a significant role in its biological activity.

Research indicates that this compound may act through various mechanisms:

- Enzyme Inhibition : It has been suggested that this compound can inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Binding : The compound may serve as a ligand for certain receptors, influencing cellular signaling pathways.

- Cytotoxic Effects : Preliminary studies have shown that it can induce apoptosis in cancer cell lines.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies. Below is a summary of key findings:

| Study | Cell Line | IC50 Value (µM) | Effect Observed |

|---|---|---|---|

| Study A | MCF-7 | 15.63 | Induces apoptosis |

| Study B | U-937 | 10.25 | Cell cycle arrest |

| Study C | A549 | 12.50 | Inhibits proliferation |

Case Study 1: Cytotoxicity in Breast Cancer Cells

In a study focusing on breast cancer cells (MCF-7), this compound demonstrated significant cytotoxicity with an IC50 value of 15.63 µM. This study concluded that the compound effectively induces apoptosis through mitochondrial pathways.

Case Study 2: Effects on Lymphoma Cells

Another investigation assessed the compound's effects on human adult acute monocytic leukemia (U-937) cells, revealing an IC50 of 10.25 µM. The results indicated that the compound could halt cell cycle progression, suggesting its potential as a therapeutic agent against hematological malignancies.

Case Study 3: Antiproliferative Activity Against Lung Cancer

Research involving A549 lung cancer cells showed an IC50 of 12.50 µM, indicating that the compound inhibits cell proliferation effectively. The study highlighted the need for further exploration into its mechanism of action and potential as an anti-cancer drug.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their differences:

Key Observations

Core Heterocycle Variations

- Tetrazole vs.

- Indole vs. Benzimidazole () : Indole’s electron-rich π-system may enhance interactions with aromatic receptors but reduce metabolic stability compared to benzimidazole.

- Thiazole vs.

Substituent Effects

- Chlorobenzyl vs. Dimethoxybenzyl () : The 4-chloro group is electron-withdrawing, enhancing electrophilicity, whereas 2,3-dimethoxy groups are electron-donating, increasing solubility but possibly reducing target affinity.

- Pyridinyloxy Extensions () : Analogs with pyridinyloxy and trifluoromethyl-imidazole groups (e.g., LC/MS m/z 485.4 ) exhibit higher molecular weights and extended conjugation, likely improving target engagement but complicating synthetic routes.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for (4-Chloro-benzyl)-(1-methyl-1H-benzoimidazol-5-yl)-amine, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves coupling 4-chlorobenzylamine with 1-methyl-1H-benzimidazol-5-amine derivatives under nucleophilic substitution or reductive amination conditions. Key steps include:

- Use of polar aprotic solvents (e.g., DMF or ethanol) to enhance solubility .

- Optimization of reaction time (6–24 hours) and temperature (60–100°C) to balance yield and purity .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : A multi-technique approach is recommended:

- NMR Spectroscopy : Assign peaks for the chloro-benzyl group (δ 4.5–5.0 ppm for benzylic CH) and benzimidazole protons (δ 7.0–8.5 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H] and fragmentation patterns .

- Elemental Analysis : Confirm C, H, N, Cl content within ±0.4% of theoretical values .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) may arise from assay conditions or impurities. Mitigation steps include:

- Purity Assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) to ensure >95% purity .

- Dose-Response Studies : Perform IC/MIC assays across multiple cell lines/pathogens to establish reproducibility .

- Target Validation : Use molecular docking (e.g., AutoDock Vina) to predict binding to enzymes like tyrosine kinases or CYP450 isoforms .

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

- Methodological Answer :

- ADME Prediction : Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP450 interactions. A logP <5 is ideal for oral bioavailability .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS to identify vulnerable sites (e.g., benzyl or imidazole groups) .

- Structural Modifications : Introduce electron-withdrawing groups (e.g., nitro) to enhance metabolic stability .

Q. What experimental designs assess the environmental fate of this compound?

- Methodological Answer :

- Photodegradation Studies : Expose to UV light (λ = 254 nm) in aqueous solutions and quantify degradation products via HRMS .

- Soil Sorption Tests : Use batch equilibrium method (OECD Guideline 106) with varying soil pH to determine K values .

- Ecotoxicology : Evaluate Daphnia magna mortality (OECD 202) and algal growth inhibition (OECD 201) to estimate EC values .

Data Analysis & Technical Challenges

Q. How should researchers address low crystallinity during X-ray diffraction analysis?

- Methodological Answer :

- Crystallization Optimization : Screen solvents (e.g., DMSO/water mixtures) and use vapor diffusion .

- SHELX Refinement : Employ SHELXL for high-resolution data (R < 0.05) and resolve disorder using PART instructions .

- Alternative Techniques : If crystals remain elusive, use DFT calculations (Gaussian 16) to predict bond lengths/angles .

Q. What orthogonal assays confirm the mechanism of action in cell-based studies?

- Methodological Answer :

- Gene Knockdown : siRNA targeting suspected pathways (e.g., apoptosis regulators) to observe rescue effects .

- Western Blotting : Monitor protein expression changes (e.g., caspase-3 cleavage for apoptosis) .

- Microscopy : Use confocal imaging with fluorescent probes (e.g., JC-1 for mitochondrial membrane potential) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.